JJH260: A Covalent Inhibitor of the Atypical Threonine Hydrolases AIG1 and ADTRP
JJH260: A Covalent Inhibitor of the Atypical Threonine Hydrolases AIG1 and ADTRP
An In-depth Technical Guide for Drug Development Professionals
Introduction
JJH260 is a potent, cell-active N-hydroxyhydantoin (NHH) carbamate inhibitor targeting the atypical integral membrane threonine hydrolases, Androgen-Induced Gene 1 (AIG1) and Androgen-Dependent TFPI-Regulating Protein (ADTRP).[1][2] These enzymes have been identified as the principal hydrolases responsible for the degradation of fatty acid esters of hydroxy fatty acids (FAHFAs), a class of bioactive lipids with anti-inflammatory and anti-diabetic properties.[3][4] The discovery of JJH260 provides a critical chemical tool for studying the physiological roles of AIG1, ADTRP, and FAHFA signaling, and represents a potential starting point for therapeutic development in metabolic and inflammatory diseases. This document provides a comprehensive technical overview of JJH260, including its inhibitory profile, the experimental protocols used for its characterization, and the signaling pathways of its targets.
Quantitative Data Summary
The inhibitory activity of JJH260 against its primary targets and identified off-targets has been characterized through various biochemical and proteomic methodologies. The key quantitative data are summarized below.
Table 1: Inhibitory Potency (IC₅₀) of JJH260
| Target Enzyme | Assay Type | IC₅₀ Value (µM) | Source |
| Human AIG1 | FP-labeling Inhibition | 0.50 ± 0.14 | [2] |
| Human AIG1 | FAHFA Hydrolysis Inhibition | 0.57 ± 0.14 | [1][2] |
| Human ADTRP | FP-labeling Inhibition | 8.5 | [1][2] |
FP: Fluorophosphonate probe. Data represent mean values ± s.e.m. or s.d. where specified.
Table 2: Kinetic Parameters of AIG1 Inhibition by JJH260
| Target Enzyme | Parameter | Value | Source |
| Human AIG1 | kobs/[I] | 300 ± 25 M⁻¹s⁻¹ | [2] |
kobs/[I]: Apparent second-order rate constant of inhibition.
Table 3: Profile of Off-Target Serine Hydrolases Inhibited by JJH260
| Off-Target Enzyme | Enzyme Class | Source |
| ABHD6 | Serine Hydrolase | [1][2] |
| LYPLA1 | Lysophospholipase | [1][2] |
| LYPLA2 | Lysophospholipase | [1][2] |
| PPT1 | Palmitoyl-Protein Thioesterase 1 | [2] |
Off-targets were identified using Activity-Based Protein Profiling (ABPP) techniques.
Signaling Pathways and Mechanism of Action
JJH260 exerts its effect by inhibiting AIG1 and ADTRP, which in turn modulates the levels of FAHFAs and affects downstream signaling pathways.
Caption: Logical diagram of JJH260's mechanism of action.
AIG1 and ADTRP are transmembrane threonine hydrolases that degrade bioactive FAHFAs.[2][3] JJH260 covalently modifies the catalytic threonine residue, blocking this hydrolytic activity. This leads to an accumulation of FAHFAs, which can then exert their anti-inflammatory and metabolic benefits.
AIG1-Modulated Signaling Pathway
AIG1 has been identified as an interacting partner of the E3 ligase Pirh2 and can activate the Nuclear Factor of Activated T-cells (NFAT) signaling pathway.[5][6]
Caption: AIG1 interaction with Pirh2 and activation of NFAT signaling.
ADTRP-Modulated Signaling Pathways
ADTRP is a multifunctional protein involved in coagulation and vascular development. It regulates the expression of Tissue Factor Pathway Inhibitor (TFPI) and negatively regulates the canonical Wnt signaling pathway.[7][8][9]
Caption: ADTRP's role in regulating TFPI and Wnt signaling.
Experimental Protocols
The characterization of JJH260 involved several key experimental methodologies, primarily centered around Activity-Based Protein Profiling (ABPP).
Experimental Workflow Overview
Caption: Workflow for the discovery and characterization of JJH260.
Competitive Activity-Based Protein Profiling (ABPP) for IC₅₀ Determination
This method is used to assess an inhibitor's ability to compete with a broad-spectrum activity-based probe for binding to the enzyme's active site.
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Proteome Preparation: Membrane proteomes from HEK293T cells overexpressing human AIG1 (hAIG1) are prepared.
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Inhibitor Incubation: Aliquots of the membrane proteome are pre-incubated with varying concentrations of JJH260 (or DMSO as a vehicle control) for 30 minutes at 37°C.[10]
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Probe Labeling: A fluorophosphonate-rhodamine (FP-Rh) probe is added to each sample (e.g., 1 µM final concentration) and incubated for another 30 minutes at 37°C.[2][10] This probe covalently labels the active site of accessible hydrolases.
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SDS-PAGE Analysis: The reaction is quenched with a reducing sample buffer. Proteins are separated by SDS-PAGE.
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Visualization and Quantification: The gel is scanned for fluorescence. The intensity of the band corresponding to hAIG1 (at ~15-25 kDa) is quantified.[2] A decrease in fluorescence intensity relative to the control indicates inhibition.
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Data Analysis: IC₅₀ values are calculated by plotting the percentage of residual probe labeling against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[2]
FAHFA Hydrolysis Assay
This assay directly measures the enzymatic activity of AIG1/ADTRP and its inhibition by JJH260.
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Proteome and Inhibitor Incubation: As in the ABPP protocol, membrane proteomes from hAIG1-transfected cells are pre-incubated with various concentrations of JJH260 for 30 minutes at 37°C.[10]
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Substrate Addition: The substrate, 9-palmitic acid ester of hydroxy-stearic acid (9-PAHSA), is added to the proteome samples (e.g., 100 µM final concentration) and incubated for 30 minutes at 37°C to allow for enzymatic hydrolysis.[10]
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Lipid Extraction: The reaction is quenched, and lipids are extracted from the sample, typically using a methyl tert-butyl ether (MTBE)-based liquid-liquid extraction method.
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LC-MS Analysis: The extracted lipids are analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the levels of the hydrolyzed product (e.g., palmitic acid).
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Data Analysis: The rate of product formation is calculated. IC₅₀ values are determined by plotting the percentage of residual hydrolytic activity against the inhibitor concentration.[2][10]
Inhibition in Intact Human Cells
This protocol validates the cell permeability and target engagement of JJH260 in a physiological context.
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Cell Culture and Treatment: Human cells known to express AIG1, such as LNCaP prostate cancer cells or primary T-cells, are cultured.[1] The cells are then treated with JJH260 (e.g., 5 µM) or vehicle control for a defined period (e.g., 4 hours) at 37°C in culture media.[2]
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FAHFA Hydrolysis Measurement: A labeled version of the substrate (e.g., ¹³C,²H-PAHSA) is added to the intact cells and incubated.[2]
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Analysis: After incubation, lipids are extracted from the cells and media. The amount of hydrolyzed, labeled product is quantified by LC-MS. A reduction in product formation in JJH260-treated cells compared to controls demonstrates in-situ inhibition of FAHFA hydrolase activity.[2]
Conclusion
JJH260 is a well-characterized covalent inhibitor of the FAHFA hydrolases AIG1 and ADTRP. Its demonstrated potency and cell-based activity make it an invaluable tool for probing the biology of the AIG1/ADTRP/FAHFA axis. The quantitative data and established protocols detailed in this guide provide a solid foundation for researchers utilizing JJH260 in studies of metabolic disease, inflammation, and other physiological processes regulated by this novel signaling pathway. Further optimization to improve selectivity and in vivo properties could pave the way for new therapeutic agents.
References
- 1. caymanchem.com [caymanchem.com]
- 2. AIG1 and ADTRP are Atypical Integral Membrane Hydrolases that Degrade Bioactive FAHFAs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AIG1 and ADTRP are atypical integral membrane hydrolases that degrade bioactive FAHFAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AIG1 and ADTRP are endogenous hydrolases of fatty acid esters of hydroxy fatty acids (FAHFAs) in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. AIG1 is a novel Pirh2-interacting protein that activates the NFAT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. AIG1 androgen induced 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 7. Androgen-dependent tissue factor pathway inhibitor regulating protein: a review of its peripheral actions and association with cardiometabolic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. Role of ADTRP (Androgen‐Dependent Tissue Factor Pathway Inhibitor Regulating Protein) in Vascular Development and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
